molecular formula C10H12BrNO2 B13247782 3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid

3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid

Cat. No.: B13247782
M. Wt: 258.11 g/mol
InChI Key: DPLIYTVAFMAJQN-UHFFFAOYSA-N
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Description

3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of propanoic acid, featuring an amino group, a bromophenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 2-methylpropanoic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-bromobenzaldehyde and a suitable amine.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Final Product:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxo derivatives of the compound.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-bromophenyl)propanoic acid
  • 3-Amino-3-(4-ethylphenyl)propanoic acid
  • 3-Amino-3-(4-isopropylphenyl)propanoic acid

Uniqueness

3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid is unique due to the presence of both a bromophenyl group and a methyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

3-amino-3-(4-bromophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H12BrNO2/c1-6(10(13)14)9(12)7-2-4-8(11)5-3-7/h2-6,9H,12H2,1H3,(H,13,14)

InChI Key

DPLIYTVAFMAJQN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)Br)N)C(=O)O

Origin of Product

United States

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